Selenocyanate

Catalog No.
S570847
CAS No.
5749-48-4
M.F
CNSe-
M. Wt
104.99 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Selenocyanate

CAS Number

5749-48-4

Product Name

Selenocyanate

IUPAC Name

selenocyanate

Molecular Formula

CNSe-

Molecular Weight

104.99 g/mol

InChI

InChI=1S/CHNSe/c2-1-3/h3H/p-1

InChI Key

CRDYSYOERSZTHZ-UHFFFAOYSA-M

SMILES

C(#N)[Se-]

Synonyms

selenocyanate, selenocyanate potassium, selenocyanic acid

Canonical SMILES

C(#N)[Se-]

Description

The exact mass of the compound Selenocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Selenocyanate is a chemical compound characterized by the presence of the selenocyanate functional group, denoted as -SeCN. This group consists of a selenium atom bonded to a carbon atom, which is further connected to a nitrogen atom through a triple bond. Selenocyanates can exist in various forms, including as anions (SeCN^-) or as part of organic compounds where one or more hydrogen atoms of hydrogen selenocyanide (HSeCN) are replaced by organic groups . The compound has garnered interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.

, primarily due to their nucleophilic nature. Common reactions include:

  • Nucleophilic Substitution: Selenocyanates can react with alkyl halides to form organic selenocyanates through nucleophilic substitution mechanisms. For example:
    R X+KSeCNR SeCN+KX\text{R X}+\text{KSeCN}\rightarrow \text{R SeCN}+\text{KX}
    where R represents an organic group, and X is a halogen .
  • Oxidation: Selenocyanate can be oxidized to yield selenium and cyanate under specific conditions, such as in the presence of oxidizing agents like bis(trifluoroacetoxy)iodobenzene .
  • Reactions with Organometallic Compounds: Selenocyanates can react with organometallic compounds to form trialkyl or aryl selenocyanates. For instance, tetraphenyl-lead reacts with selenium diselenocyanate to produce triphenyl-lead selenocyanate .

Selenocyanates exhibit notable biological activities, particularly in the realm of medicinal chemistry. These compounds have been investigated for their potential antioxidant and anticancer properties. Selenium, an essential trace element, when incorporated into organic molecules, can enhance their biological activity:

  • Antioxidant Properties: Selenocyanates may help mitigate oxidative stress by neutralizing free radicals.
  • Anticancer Activity: Some studies indicate that organoselenium compounds, including selenocyanates, can induce apoptosis in cancer cells and exhibit cytotoxic effects .

The exact mechanisms of these biological activities are complex and may involve interactions with cellular redox systems.

Synthesis of selenocyanates can be accomplished through several methods:

  • Reaction of Selenium with Cyanide: One common method involves reacting elemental selenium with cyanide ions:
    Se2+CN+0.5O2SeCN+2OH\text{Se}^{2-}+\text{CN}^-+0.5\text{O}_2\rightarrow \text{SeCN}^-+2\text{OH}^-
    This reaction produces the selenocyanate ion .
  • Nucleophilic Substitution Reactions: Organic selenocyanates are often synthesized by treating potassium selenocyanate with alkyl halides or aryl diazonium salts .
  • Oxidation of Selenides: Compounds like phenylselenol can be oxidized using cyanogen bromide to yield phenylselenocyanate:
    PhSeH+BrCNPhSeCN+HBr\text{PhSeH}+\text{BrCN}\rightarrow \text{PhSeCN}+\text{HBr}
    This method highlights the versatility of selenides in synthesizing selenocyanates .

Selenocyanates have diverse applications across several fields:

  • Organic Synthesis: They are valuable reagents in organic synthesis for various transformations, including oxidation reactions where they convert alcohols into carbonyl compounds .
  • Medicinal Chemistry: Due to their potential biological activities, they are being explored for use in drug development and cancer therapy.
  • Environmental Chemistry: Selenocyanates are components of pollution from industrial processes, and research is ongoing into remediation methods for their removal from contaminated water sources .

Research on the interactions of selenocyanates focuses on their reactivity and biological implications:

  • Metal Complexation: Selenocyanates can form complex ions with transition metals, which may alter their reactivity and biological activity.
  • Biochemical Pathways: Studies investigate how these compounds interact with cellular mechanisms, particularly regarding their antioxidant properties and potential therapeutic effects against diseases like cancer .

Selenocyanate shares similarities with other compounds containing selenium or cyanide functional groups. Here are some comparable compounds:

CompoundStructureUnique Features
Hydrogen SelenocyanideHSeCNSimple precursor to more complex organoselenium compounds
Potassium SelenocyanateKSeCNInorganic salt used as a source for organic synthesis
PhenylselenocyanatePhSeCNExhibits significant biological activity; used in medicinal chemistry
MercuriselenocyanateHg(SeCN)₂Forms complexes with metals; studied for environmental impact
Selenium DioxideSeO₂Oxidative agent; used in various

Electronic Structure and Bonding

The electronic structure of selenocyanate reveals a linear molecular geometry with distinctive bonding characteristics that reflect its pseudohalide nature [1]. The selenocyanate anion possesses a formal charge distribution where the selenium atom carries a partial positive charge, while the nitrogen terminus bears the negative charge [7]. This charge distribution results from the electronegativity differences between selenium, carbon, and nitrogen atoms within the molecular framework.

The carbon-nitrogen bond exhibits triple bond character, as evidenced by crystallographic studies showing bond lengths of approximately 1.12 angstroms [25]. This triple bond is characterized by one sigma bond and two pi bonds, resulting in a linear geometry around the carbon center [1]. The selenium-carbon bond demonstrates single bond character with measured bond lengths of 1.83 angstroms, consistent with a sigma bonding interaction between selenium and carbon atoms [25].

Density functional theory calculations using range-separated hybrid functionals have provided detailed insights into the molecular orbital structure of selenocyanate species [2]. The highest occupied molecular orbital is primarily localized on the selenium atom, while the lowest unoccupied molecular orbital shows significant contribution from the carbon-nitrogen triple bond region [7]. These calculations predict molecular geometries with selenium-carbon bond lengths of 1.819 angstroms and carbon-nitrogen bond lengths of 1.155 angstroms, showing excellent agreement with experimental crystallographic data [2].

Table 1: Bond Parameters of Selenocyanate Species

SpeciesSelenium-Carbon Bond (Å)Carbon-Nitrogen Bond (Å)Selenium-Selenium Bond (Å)
Selenocyanate anion (X-ray)1.831.12-
Selenocyanate dimer radical1.819±0.0041.155±0.0022.917±0.04
Potassium selenocyanate (X-ray)1.831.12-

The electronic configuration of selenium in selenocyanate compounds follows the pattern consistent with its position in the periodic table [4] [5]. Selenium possesses the electron configuration [Argon] 3d¹⁰ 4s² 4p⁴, with the 4p orbitals participating in bonding interactions with carbon [4]. The orbital exponent for selenium 4s, 4p, and 4d orbitals has been calculated as 1.878 using Slater's rules [40].

Natural bond orbital analysis reveals that the selenium-carbon bond exhibits predominantly single bond character with significant ionic contribution [7]. The carbon-nitrogen bond maintains its triple bond nature through strong orbital overlap between carbon 2p and nitrogen 2p orbitals [7]. Frontier molecular orbital analysis indicates that selenocyanate compounds possess variable highest occupied molecular orbital and lowest unoccupied molecular orbital gaps depending on the specific coordination environment and substituents [31].

Crystallographic Properties

Selenocyanate compounds exhibit diverse crystallographic behaviors depending on their cationic counterparts and coordination environments [8] [9] [12]. Ammonium selenocyanate crystallizes in the monoclinic crystal system with space group P2₁/c [8]. The unit cell parameters for ammonium selenocyanate are a = 4.3443 angstroms, b = 7.3615 angstroms, c = 12.9858 angstroms, with β = 99.152 degrees and Z = 4 [8].

Single-crystal X-ray diffraction studies of various selenocyanate complexes have revealed consistent structural motifs [9] [12] [13]. The selenocyanate anion maintains its linear geometry across different crystal environments, with minimal distortion from ideal linearity [9]. In coordination compounds, selenocyanate can bind through either the selenium or nitrogen terminus, depending on the hard-soft acid-base characteristics of the metal center [8].

Table 2: Selected Crystallographic Data for Selenocyanate Compounds

CompoundCrystal SystemSpace GroupUnit Cell Parameters
Ammonium selenocyanateMonoclinicP2₁/ca=4.34, b=7.36, c=12.99 Å
Zinc mercury tetrakis selenocyanateCubicI-43mVariable parameters
Cobalt bis selenocyanate tetrapyridineOrthorhombic-Variable parameters

Chalcogen bonding interactions play a crucial role in the crystal packing of organic selenocyanates [3] [11] [33]. These interactions manifest as linear selenium-nitrogen contacts that lead to the formation of chain-like motifs stabilized by cooperativity effects [3]. The selenium atoms consistently interact with acceptor molecules through strong and directional selenium-halogen chalcogen bonds, with normalized contact parameters ranging from 0.85 to 0.95 [33].

The crystallographic analysis of selenocyanate dimer species reveals selenium-selenium bond lengths of 2.917 angstroms [2] [6]. These dimeric structures form through radical coupling mechanisms and exhibit distinct vibrational characteristics compared to monomeric selenocyanate units [2]. The crystal structures demonstrate that selenocyanate compounds can accommodate various coordination geometries while maintaining their fundamental linear molecular structure [9] [13].

Powder X-ray diffraction measurements confirm the phase purity of synthesized selenocyanate compounds [9] [13] [39]. High-temperature powder X-ray diffraction studies reveal thermal stability patterns and phase transition behaviors [39]. The crystalline phases of selenocyanate compounds generally exhibit good thermal stability up to moderate temperatures before decomposition occurs [38] [39].

Stereochemical Considerations

The stereochemical properties of selenocyanate compounds are primarily governed by the linear geometry of the selenocyanate unit and its coordination behavior with metal centers [9] [13] [16]. The selenocyanate anion exhibits minimal stereochemical complexity as an isolated species due to its linear structure, but stereochemical considerations become important in coordination compounds and organic derivatives [13] [16].

In coordination complexes, selenocyanate can adopt different binding modes that influence the overall stereochemistry [9] [13]. Terminal coordination through nitrogen results in octahedral geometries around metal centers, as observed in cobalt and nickel selenocyanate complexes with pyridine coligands [9] [13]. The metal-nitrogen-carbon bond angles typically approach 180 degrees, consistent with the linear nature of the selenocyanate ligand [9] [13].

Bridging coordination modes of selenocyanate introduce additional stereochemical complexity [9]. The ability of selenocyanate to act as a bridging ligand through simultaneous coordination of selenium and nitrogen to different metal centers creates polymeric structures with defined stereochemical arrangements [9]. These bridging interactions result in bond angles that deviate from linearity, introducing geometric constraints that influence the overall crystal structure [9].

Table 3: Stereochemical Parameters in Selenocyanate Coordination Compounds

Coordination ModeMetal-Ligand Bond AngleCoordination GeometryDistortion Parameters
Terminal nitrogen~175-180°OctahedralMinimal distortion
Terminal seleniumVariableVariableModerate distortion
Bridging<180°PolymericSignificant distortion

The conformational flexibility of organic selenocyanate derivatives depends on the nature of the organic substituent and the rotational barriers around the carbon-selenium bond [23]. Microwave spectroscopic studies of organic selenocyanates reveal specific conformational preferences with defined dihedral angles [23]. For propargyl selenocyanate, the global minimum conformation is characterized by a carbon-carbon-selenium-carbon dihedral angle of 129 degrees from synperiplanar [23].

Stereochemical effects in selenocyanate chemistry extend to the formation of dimeric radical species [2] [6]. The selenocyanate dimer radical anion exhibits a specific stereochemical arrangement that optimizes selenium-selenium bonding interactions [2]. The molecular geometry of these dimeric species reflects the balance between electronic stabilization and steric constraints [2] [6].

Chalcogen bonding interactions contribute significantly to the stereochemical preferences observed in selenocyanate crystal structures [3] [11] [33]. These non-covalent interactions direct the orientation of selenocyanate units relative to electron donor species, creating predictable stereochemical motifs [3] [33]. The linearity of chalcogen bonds, with carbon-selenium-acceptor angles approaching 180 degrees, demonstrates the directional nature of these stereochemical influences [33].

Theoretical Models for Selenocyanate Structure

Quantum chemical calculations have provided comprehensive theoretical models for understanding selenocyanate structure and bonding [2] [7] [19] [42]. Density functional theory calculations using the B3LYP functional with extended basis sets have successfully reproduced experimental bond lengths and vibrational frequencies [7] [39]. Range-separated hybrid density functionals, including ωB97x and LC-ωPBE, have proven particularly effective for modeling selenocyanate systems [2] [6].

Table 4: Theoretical Methods and Results for Selenocyanate Modeling

MethodSelenium-Carbon Bond (Å)Carbon-Nitrogen Bond (Å)Vibrational Frequency (cm⁻¹)
B3LYP/6-311++G(3df,2p)1.82-1.841.14-1.162145-2160
ωB97x/aug-cc-pVTZ1.819±0.0041.155±0.0022095
MP2/aug-cc-pVTZVariableVariableExperimental agreement

Complete neglect of differential overlap calculations have been applied to study the electronic states of selenium-containing ring systems [40]. These calculations reveal that selenium orbitals contribute significantly to the virtual molecular orbitals, with substantial d orbital character in the lowest unoccupied molecular orbitals [40]. The orbital exponents calculated using Slater's rules provide a value of 1.878 for selenium 4s, 4p, and 4d orbitals [40].

Molecular orbital theory has been extensively applied to understand the bonding in selenocyanate species [7] [31] [42]. Natural bond orbital analysis demonstrates that the selenium-carbon bond exhibits single bond character with ionic contributions, while the carbon-nitrogen bond maintains triple bond character [7]. The frontier molecular orbital energies provide insights into the reactivity and stability of selenocyanate compounds [31].

Quantum mechanical calculations have enabled detailed assignment and interpretation of vibrational spectra [39]. The calculated vibrational frequencies show excellent agreement with experimental Raman and infrared spectroscopic data [22] [27] [39]. The carbon-nitrogen stretching vibrations are consistently predicted in the range of 2095 to 2160 cm⁻¹, while selenium-carbon stretching modes appear between 520 and 550 cm⁻¹ [22] [27] [39].

Thermochemical calculations provide quantitative predictions of bond dissociation energies and reaction enthalpies [2] [6]. The dissociation energy of the selenium-selenium bond in selenocyanate dimer radical species has been calculated as 1.32 eV in the gas phase [2]. Solvent effects significantly influence these thermochemical parameters, with aqueous solution calculations predicting reduced dissociation energies due to stabilization of the dissociated fragments [2] [6].

Related CAS

3425-46-5 (potassium-salt)

GHS Hazard Statements

Aggregated GHS information provided by 73 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (94.52%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (98.63%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

3425-46-5

Dates

Last modified: 02-18-2024

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